Desglymidodrine

Description

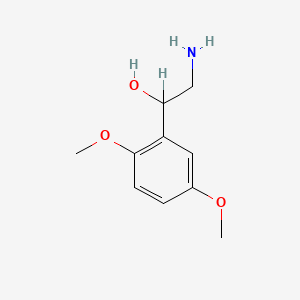

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCNXKYZVQYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60407-53-6 (hydrochloride) | |

| Record name | Desglymidodrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00957424 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3600-87-1 | |

| Record name | Desglymidodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3600-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desglymidodrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2,5-dimethoxyphenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESGLYMIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desglymidodrine pharmacodynamics in vivo

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Desglymidodrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the principal active metabolite of the prodrug midodrine.[1] Following oral administration, midodrine is rapidly and almost completely absorbed and subsequently hydrolyzed in various tissues to form this compound.[2][3] This conversion is essential for the therapeutic effects observed, as this compound is the pharmacologically active agent.[3] The primary clinical application of midodrine is for the treatment of symptomatic orthostatic hypotension.[4] This guide provides a detailed overview of the in vivo pharmacodynamics of this compound, focusing on its mechanism of action, physiological effects, and the experimental methodologies used to characterize them.

Core Mechanism of Action

This compound functions as a potent and selective alpha-1 adrenergic receptor agonist. Its therapeutic effect is mediated through the activation of these receptors located on the vasculature.

Key aspects of its mechanism include:

-

Selective Alpha-1 Agonism : this compound directly stimulates alpha-1 adrenergic receptors in the arteriolar and venous vasculature. This action leads to vasoconstriction, which increases peripheral vascular resistance and venous return.

-

No Beta-Adrenergic Stimulation : The compound does not exhibit clinically significant stimulation of cardiac beta-adrenergic receptors, thereby avoiding direct cardiac stimulation.

-

Minimal CNS Effects : this compound diffuses poorly across the blood-brain barrier, resulting in minimal effects on the central nervous system.

The signaling cascade initiated by this compound binding to the α1-adrenergic receptor is a well-characterized G-protein coupled pathway.

In Vivo Pharmacodynamic Effects

The administration of midodrine (and subsequent formation of this compound) produces measurable dose-dependent effects on cardiovascular and neurohumoral parameters.

Cardiovascular Effects

The primary pharmacodynamic effect is an elevation of blood pressure.

-

Blood Pressure : Administration results in a rise in standing, sitting, and supine systolic and diastolic blood pressure. A standard 10 mg oral dose of midodrine typically elevates standing systolic blood pressure by 15 to 30 mmHg within one hour, with effects persisting for 2 to 4 hours. However, this can also lead to supine hypertension, a significant adverse effect, particularly in patients with higher baseline blood pressures.

-

Heart Rate : this compound has no clinically significant direct effect on heart rate. In some studies, a slight decrease in heart rate has been observed, which is likely a reflex bradycardia in response to the increase in blood pressure.

Neurohumoral and Other Effects

Studies in healthy volunteers have revealed additional systemic effects.

-

Plasma Catecholamines : At peak plasma concentrations, this compound has been shown to decrease plasma norepinephrine levels.

-

Venous Return : An increase in plasma atrial natriuretic peptide (ANP) levels has been observed, suggesting an enhancement of venous return to the heart.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacodynamic findings for this compound from clinical studies.

Table 1: Effects on Cardiovascular Parameters

| Parameter | Subject Group | Intervention | Observed Effect | Citation(s) |

| Standing Systolic BP | Patients with Orthostatic Hypotension | Single 10 mg oral dose of midodrine | Increase of 15-30 mmHg at 1 hour post-dose. | |

| Standing Time | Patients with Orthostatic Hypotension | Midodrine (stable dose) vs. Placebo | Significantly increased time to syncopal symptoms during tilt-table test. | |

| Heart Rate | Patients with Autonomic Failure | Single 10 mg oral dose of midodrine | No clinically significant effect on standing or supine pulse rates. | |

| Heart Rate | Healthy Volunteers | Single 5 mg oral dose of midodrine | Decrease from 57.2 to 54.9 bpm at Cmax. | |

| Supine Systolic BP | Patients on 10 mg midodrine | 10 mg oral dose of midodrine | Pressures of ~200 mmHg observed in ~13.4% of patients. |

Table 2: Effects on Neurohumoral Parameters

| Parameter | Subject Group | Intervention | Observed Effect | Citation(s) |

| Plasma Norepinephrine | Healthy Volunteers | Single 5 mg oral dose of midodrine | Decrease from 188.4 to 162.5 pg/mL at Cmax. | |

| Plasma Atrial Natriuretic Peptide (ANP) | Healthy Volunteers | Single 5 mg oral dose of midodrine | DGM-related increase observed, suggesting augmented venous return. |

Experimental Protocols

Characterizing the in vivo pharmacodynamics of this compound requires robust clinical trial designs. A prospective, randomized, crossover, placebo-controlled study is a common and effective methodology.

Representative Protocol: Crossover Pharmacodynamic Study

-

Objective : To characterize the effects of a single oral dose of midodrine on blood pressure, heart rate, and plasma biomarkers compared to placebo.

-

Study Design : A randomized, single-blind, two-period, crossover design.

-

Participants : Healthy adult volunteers or patients with a confirmed diagnosis of orthostatic hypotension. Exclusion criteria would include supine hypertension (e.g., systolic BP >180 mmHg), renal impairment, and use of confounding medications.

-

Intervention : Participants are randomized to receive a single oral dose of midodrine (e.g., 5 mg or 10 mg) or a matching placebo in the first period. After a washout period of at least one week, participants "cross over" to receive the alternate treatment in the second period.

-

Pharmacodynamic Assessments :

-

Hemodynamic Monitoring : Blood pressure and heart rate are measured at baseline and at frequent, scheduled intervals post-dose (e.g., every 15-30 minutes for the first 2 hours, then hourly up to 8 hours) using an oscillometric monitor. Measurements are taken in supine, sitting, and standing positions.

-

Tilt-Table Testing : To assess the clinical benefit on orthostatic symptoms, a 45-minute tilt-table test can be performed at the time of expected peak drug effect (e.g., 1 hour post-dose).

-

Blood Sampling : Venous blood samples are collected at scheduled time intervals to measure plasma concentrations of this compound, catecholamines (norepinephrine), and other biomarkers like ANP.

-

-

Analytical Methods :

-

This compound Concentration : Measured using High-Performance Liquid Chromatography (HPLC).

-

Catecholamines & ANP : Measured via HPLC and radio-immunoassay, respectively.

-

Conclusion

The in vivo pharmacodynamics of this compound are well-defined and center on its function as a selective alpha-1 adrenergic receptor agonist. This mechanism reliably translates to a pressor effect, increasing both arteriolar and venous tone to elevate blood pressure in individuals with orthostatic hypotension. While effective, its use requires careful consideration of the dose-dependent increase in supine blood pressure. Further research continues to elucidate its more subtle neurohumoral effects, such as the observed sympatholytic influence and impact on venous return, which contribute to its overall therapeutic profile. The experimental designs outlined here provide a robust framework for the continued investigation and clinical characterization of this and similar compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. MIDODRINE HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Clinical benefit of midodrine hydrochloride in symptomatic orthostatic hypotension: a phase 4, double-blind, placebo-controlled, randomized, tilt-table study - PMC [pmc.ncbi.nlm.nih.gov]

Desglymidodrine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desglymidodrine, the active metabolite of the prodrug midodrine, is a selective α1-adrenergic receptor agonist. It is clinically utilized for the management of symptomatic orthostatic hypotension. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering insights into the molecular features governing its pharmacological activity. Due to a scarcity of publicly available, systematic SAR studies on a series of direct this compound analogs, this guide synthesizes data from this compound itself and infers SAR from structurally related phenylethylamine and 2,5-dimethoxyphenylethylamine derivatives that act on α1-adrenergic receptors. This guide also details the mechanism of action, downstream signaling pathways, and relevant experimental protocols for the study of α1-adrenergic agonists.

Introduction

Midodrine is a prodrug that undergoes enzymatic deglycination in the body to form its pharmacologically active metabolite, this compound. This compound exerts its therapeutic effect by acting as a potent and selective agonist at α1-adrenergic receptors, which are located on the vasculature. This agonism leads to vasoconstriction of both arterioles and veins, resulting in an increase in peripheral vascular resistance and a subsequent elevation in blood pressure. This mechanism makes it an effective treatment for orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.

The chemical structure of this compound is (±)-2-amino-1-(2,5-dimethoxyphenyl)ethanol. Its activity is intrinsically linked to its phenylethylamine scaffold, a common feature among many adrenergic agonists. Understanding the relationship between its chemical structure and its biological activity is crucial for the design of novel, more potent, and selective α1-adrenergic agonists with improved therapeutic profiles.

Mechanism of Action and Signaling Pathway

This compound is a direct-acting sympathomimetic amine. Its primary mechanism of action is the selective activation of α1-adrenergic receptors. There are three subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D. This compound has been shown to be an agonist at all three subtypes.

The activation of α1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins. The signaling pathway proceeds as follows:

-

Receptor Activation: this compound binds to the α1-adrenergic receptor, inducing a conformational change.

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream effector proteins, ultimately resulting in smooth muscle contraction and vasoconstriction.

Signaling Pathway of this compound at the α1-Adrenergic Receptor

Caption: this compound activates the α1-adrenergic receptor, initiating a Gq/11-mediated signaling cascade.

Structure-Activity Relationship (SAR)

Key Structural Features of this compound:

-

(±)-2-amino-1-(2,5-dimethoxyphenyl)ethanol

3.1 The Phenylethylamine Backbone:

The β-phenylethylamine skeleton is the fundamental pharmacophore for most adrenergic agonists. The spatial arrangement of the aromatic ring, the ethylamine side chain, and the terminal amino group is critical for receptor binding and activation.

3.2 The 2,5-Dimethoxy Substitution:

The methoxy groups on the phenyl ring are crucial for the activity of this compound.

-

Position: The 2,5-disubstitution pattern is a key feature. Studies on related 2,5-dimethoxyphenylethylamines have shown that this substitution pattern is favorable for activity at monoamine receptors.

-

Electronic Effects: The methoxy groups are electron-donating, which influences the electronic properties of the aromatic ring and its interaction with the receptor.

-

Bioisosteric Replacement: The 2,5-dimethoxy arrangement can be considered a bioisosteric replacement for the catechol group found in endogenous catecholamines like norepinephrine. This modification imparts greater metabolic stability by preventing degradation by catechol-O-methyltransferase (COMT).

3.3 The β-Hydroxyl Group:

The hydroxyl group on the benzylic carbon of the ethylamine side chain is a critical determinant of activity for many phenylethylamine adrenergic agonists.

-

Stereochemistry: The stereochemistry at this position is important. For most direct-acting adrenergic agonists, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. While this compound is used as a racemic mixture, it is likely that one enantiomer is more active.

-

Receptor Interaction: This hydroxyl group is believed to form a key hydrogen bond with a serine residue in the binding pocket of the adrenergic receptor, contributing significantly to binding affinity.

3.4 The Primary Amino Group:

The terminal amino group is essential for the interaction with the receptor.

-

Ionization: At physiological pH, this group is protonated, forming a positively charged ammonium ion. This charged group is thought to interact with a negatively charged aspartate residue in the third transmembrane domain of the α1-adrenergic receptor.

-

Substitution: In the case of this compound, this is a primary amine. For adrenergic agonists in general, primary and secondary amines are optimal for activity. Bulkier substituents on the nitrogen tend to decrease α-adrenergic activity while increasing β-adrenergic activity.

Inferred SAR from Related Compounds:

Based on the SAR of other phenylethylamine α1-agonists, the following modifications to the this compound structure would be predicted to have the following effects:

-

Removal or relocation of the methoxy groups: This would likely lead to a significant decrease in affinity and/or efficacy.

-

Removal of the β-hydroxyl group: This would be expected to drastically reduce potency.

-

Modification of the amino group: N-alkylation would likely decrease α1-agonist activity.

-

Introduction of a small alkyl group at the α-carbon: This could increase metabolic stability to monoamine oxidase (MAO) and potentially alter receptor selectivity.

Quantitative Data for this compound:

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| This compound | α1A (rat) | Binding (pKi) | 5.89 | |

| This compound | α1B (rat) | Binding (pKi) | 5.16 | |

| This compound | α1D (rat) | Binding (pKi) | 5.78 | |

| This compound | Dog Femoral Vein | Contraction (pD2) | 4.64 | |

| This compound | Human Saphenous Vein | Contraction (pD2) | 4.48 |

Experimental Protocols

The following are general methodologies for key experiments used to characterize the SAR of α1-adrenergic agonists like this compound.

4.1 Radioligand Binding Assays:

These assays are used to determine the affinity of a compound for a specific receptor subtype.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its analogs for α1A, α1B, and α1D adrenergic receptors.

-

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the human α1A, α1B, or α1D adrenergic receptor subtypes are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Competition Binding: A constant concentration of a radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]prazosin) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

4.2 Functional Assays:

These assays measure the biological response elicited by a compound upon binding to its receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and its analogs as agonists at α1-adrenergic receptors.

4.2.1 Calcium Mobilization Assay:

-

Principle: This assay directly measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.

-

General Protocol:

-

Cell Culture: Cells expressing the α1-adrenergic receptor subtype of interest are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The EC50 and Emax values are determined by plotting the peak fluorescence response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

4.2.2 Inositol Phosphate (IP) Accumulation Assay:

-

Principle: This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation.

-

General Protocol:

-

Cell Labeling: Cells expressing the α1-adrenergic receptor are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Compound Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

-

Extraction and Separation: The reaction is stopped, and

-

Synthesis and Characterization of Desglymidodrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desglymidodrine, the pharmacologically active metabolite of the prodrug Midodrine, is a selective alpha-1 adrenergic receptor agonist. It is clinically significant in the management of orthostatic hypotension. This technical guide provides an in-depth overview of the synthesis and characterization of this compound (also known as ST-1059). It details multiple synthetic pathways, comprehensive experimental protocols, and thorough characterization data. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, chemically named 2-amino-1-(2,5-dimethoxyphenyl)ethanol, is the active metabolite of Midodrine.[1] Following oral administration, Midodrine is enzymatically hydrolyzed to this compound, which then exerts its therapeutic effects.[1] As a selective α1-adrenergic receptor agonist, this compound induces vasoconstriction of both arterioles and venous vasculature, leading to an increase in vascular tone and an elevation in blood pressure.[2] This mechanism of action makes it effective in treating conditions characterized by a significant drop in blood pressure upon standing, such as orthostatic hypotension.

This document outlines various methods for the chemical synthesis of this compound and provides a comprehensive summary of its analytical characterization.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods include the hydrolysis of its prodrug, Midodrine, and de novo syntheses starting from commercially available precursors.

Synthesis via Amide Hydrolysis of Midodrine

A straightforward method for obtaining this compound is through the hydrolysis of the amide bond in Midodrine.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound via amide hydrolysis of Midodrine.

Experimental Protocol: [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Midodrine hydrochloride (1.0 eq) in a 1N sodium hydroxide (NaOH) solution.

-

Reaction Conditions: Heat the reaction mixture to reflux using a water bath for approximately 30 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-butanol:water (4.5:0.5 v/v) and by LC-MS/MS.

-

Work-up and Purification: Upon completion of the reaction, cool the mixture. White crystals of this compound will precipitate. Isolate the product by filtration, wash with cold water, and dry. Recrystallize the crude product from acetonitrile to obtain pure this compound.

De Novo Synthesis from 1-(2,5-dimethoxyphenyl)-2-nitroethanol

An alternative synthesis involves the reduction of a nitroethanol intermediate.

Reaction Scheme:

Figure 2: Synthesis of this compound from a nitroethanol intermediate.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, dissolve 1-(2,5-dimethoxyphenyl)-2-nitroethanol (1.0 eq) in ethanol.

-

Reaction Conditions: Cool the solution to -10°C. Add sodium borohydride (NaBH4) (approx. 2.0 eq) portion-wise, maintaining the temperature below 0°C. Stir the reaction mixture for 2 hours at this temperature.

-

Monitoring: Monitor the reaction completion by HPLC.

-

Work-up and Purification: Quench the reaction by adding water. Remove the ethanol under reduced pressure. The crude product can be isolated by filtration and purified by recrystallization.

De Novo Synthesis via Gabriel Phthalimide Synthesis

This route involves the formation of the primary amine through a Gabriel synthesis, followed by reduction.

Reaction Scheme:

Figure 3: Gabriel synthesis route to this compound.

Experimental Protocol:

-

Phthalimide Adduct Formation: React 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one with potassium phthalimide in dimethylformamide (DMF) to yield the corresponding N-protected intermediate.

-

Deprotection: Treat the intermediate with hydrazine hydrate in a suitable solvent like methanol to cleave the phthalimide group and yield 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one.

-

Reduction: Reduce the ketone functionality of 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one using a reducing agent such as sodium borohydride to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₃ | |

| Molecular Weight | 197.23 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 146-150°C (decomposes) | |

| Solubility | Sparingly soluble in water |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.6 - 6.9 | m | 3H | Ar-H |

| 4.71 | s | 1H | -OH |

| 3.75, 3.73 | s, s | 6H | -OCH₃ |

| 2.67 | s | 2H | -NH₂ |

| 2.50-2.60 | m | 2H | -CH₂- |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| 153.4, 149.2 | Ar-C (C-O) |

| 129.8 | Ar-C |

| 113.5, 112.8, 111.9 | Ar-CH |

| 69.19 | -CH(OH)- |

| 56.22, 55.68 | -OCH₃ |

| 49.02 | -CH₂-NH₂ |

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound.

| Technique | Ionization Mode | m/z | Assignment | Reference |

| LC-MS/MS | Positive ESI | 198.05 | [M+H]⁺ | |

| LC-MS/MS | Positive ESI (MRM) | 198.1 > 180.2 | [M+H]⁺ > [M+H-H₂O]⁺ |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.

Experimental Workflow for Characterization:

Figure 4: Experimental workflow for the characterization of synthesized this compound.

Signaling Pathway:

Upon binding of this compound to the α1-adrenergic receptor, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq protein, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

This cascade ultimately leads to various physiological responses, including the contraction of smooth muscle cells in blood vessels.

Figure 5: Signaling pathway of this compound via the α1-adrenergic receptor.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols for various synthetic routes offer valuable practical information for chemists. The tabulated physicochemical and spectroscopic data serve as a crucial reference for the analytical characterization of this important active pharmaceutical ingredient. Furthermore, the elucidation of its mechanism of action and signaling pathway provides essential context for pharmacologists and drug development professionals. This document aims to be a foundational resource for further research and development involving this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Alpha-1 Adrenergic Receptor Binding Affinity of Desglymidodrine

This technical guide provides a comprehensive overview of the binding affinity of this compound for alpha-1 (α1) adrenergic receptors. This compound is the principal active metabolite of the prodrug midodrine and functions as a selective α1-adrenoceptor agonist.[1][2] Its primary clinical use is to increase vascular tone and elevate blood pressure, making it a key therapeutic agent for conditions such as orthostatic hypotension.[2][3] A thorough understanding of its interaction with α1-adrenergic receptor subtypes is crucial for ongoing research and the development of novel therapeutics.

Alpha-1 Adrenergic Receptors: An Overview

The α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are essential mediators of the effects of the catecholamines norepinephrine and epinephrine.[4] There are three distinct subtypes: α1A, α1B, and α1D. These receptors are involved in a multitude of physiological processes, most notably the contraction of smooth muscle in blood vessels, which leads to vasoconstriction and the regulation of blood pressure.

Signaling Pathways

Upon agonist binding, α1-adrenergic receptors couple to the Gq/11 family of heterotrimeric G proteins. This activation stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and the membrane-bound DAG synergistically activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.

This compound Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. This compound has been shown to be a selective agonist for α1-adrenoceptors. The table below summarizes the reported binding affinities of this compound for rat α1-adrenergic receptor subtypes.

| Receptor Subtype | pKi | Ki (nM) |

| Rat α1A-Adrenergic | 5.89 | 1288 |

| Rat α1B-Adrenergic | 5.16 | 6918 |

| Rat α1D-Adrenergic | 5.78 | 1660 |

| Data sourced from MedchemExpress, citing binding assays on rat adrenoceptors. | ||

| Note: Ki values were calculated from pKi values using the formula Ki = 10(-pKi) M and converted to nM. |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. A competition binding assay is commonly employed to determine the Ki of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand with known affinity.

General Methodology

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in an appropriate assay buffer, and protein concentration is determined.

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

The prepared membrane fraction.

-

A fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α1 receptors).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.

-

The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

Non-linear regression analysis is used to determine the IC50 value , which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Relationship: From Prodrug to Physiological Effect

This compound is not administered directly but is formed in the body from its prodrug, midodrine. The clinical and physiological effects observed are the result of a multi-step process beginning with the oral administration of midodrine.

References

In Vitro Evaluation of Desglymidodrine's Alpha-1 Adrenergic Agonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desglymidodrine, the active metabolite of the prodrug midodrine, is a selective alpha-1 adrenergic receptor agonist.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological activity of this compound. Detailed protocols for radioligand binding assays and isolated tissue functional assays are presented, along with a summary of its binding affinities and functional potencies. Furthermore, the canonical signaling pathway activated by this compound is illustrated to provide a complete picture of its mechanism of action at the cellular level.

Introduction

This compound exerts its therapeutic effects, primarily the management of orthostatic hypotension, by binding to and activating alpha-1 adrenergic receptors located on vascular smooth muscle. This activation leads to vasoconstriction and a subsequent increase in blood pressure. A thorough in vitro evaluation is crucial to understanding its potency, selectivity, and mechanism of action. This guide outlines the key experimental approaches for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity.

Table 1: Receptor Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Species | Kᵢ (µM) | pKᵢ |

| α₁ₐ | Rat | - | 5.89 |

| α₁ₐ | - | 9.77 | - |

| α₁ₑ | Rat | - | 5.16 |

| α₁ₑ | - | 9.55 | - |

| α₁ₒ | Rat | - | 5.78 |

| α₁ₒ | - | 8.51 | - |

Table 2: Functional Potency of this compound in Isolated Tissues

| Tissue | Species | Agonist | pD₂ |

| Femoral Vein | Dog | This compound | 4.64 |

| Saphenous Vein | Human | This compound | 4.48 |

| Descending Thoracic Aorta | Rabbit | (-)-Desglymidodrine | Active |

| Descending Thoracic Aorta | Rabbit | (+)-Desglymidodrine | Inactive |

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for alpha-1 adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α₁ₐ, α₁ₑ, and α₁ₒ adrenergic receptors.

Materials:

-

Radioligand: [³H]-Prazosin (a selective α₁-adrenergic antagonist)

-

Receptor Source: Membranes prepared from cell lines stably expressing individual rat or human α₁-adrenergic receptor subtypes (e.g., HEK293 or CHO cells).

-

Test Compound: this compound hydrochloride

-

Non-specific Binding Control: Phentolamine (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the specific α₁-adrenergic receptor subtype to a high density.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

50 µL of [³H]-Prazosin at a concentration close to its Kₑ (e.g., 0.1-1.0 nM).

-

100 µL of the membrane preparation (containing 20-50 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Prazosin) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Isolated Tissue Functional Assay (Vasoconstriction)

This protocol is used to determine the functional potency (pD₂) of this compound in inducing vasoconstriction in isolated arterial tissue.

Objective: To measure the concentration-response relationship of this compound-induced contraction in isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.

-

Pre-contracting agent: Phenylephrine or Potassium Chloride (KCl)

-

Test Compound: this compound hydrochloride

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

-

The endothelium may be left intact or removed by gently rubbing the intimal surface with a wooden stick.

-

-

Experimental Setup:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 1.5-2.0 g).

-

Allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

-

-

Contraction Protocol:

-

Induce a submaximal contraction with a pre-contracting agent. For example, add phenylephrine (e.g., 10⁻⁶ M) or KCl (e.g., 60 mM) to the organ bath.

-

Once the contraction has stabilized, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Allow the response to each concentration to reach a plateau before adding the next concentration.

-

-

Data Analysis:

-

Record the contractile force generated by each concentration of this compound.

-

Express the contraction as a percentage of the maximal contraction induced by the pre-contracting agent.

-

Plot the percentage of maximal contraction against the logarithm of the this compound concentration to obtain a concentration-response curve.

-

Calculate the EC₅₀ value (the molar concentration of this compound that produces 50% of the maximal response).

-

The pD₂ value is calculated as the negative logarithm of the EC₅₀.

-

Signaling Pathway and Experimental Workflow Visualizations

This compound-Induced Alpha-1 Adrenergic Receptor Signaling Pathway

References

Desglymidodrine: An In-Depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of desglymidodrine, the active metabolite of the prodrug midodrine. Understanding the chemical stability of this compound is crucial for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of midodrine-based therapies. This document summarizes key findings from forced degradation studies, outlines experimental protocols, and presents a logical framework for stability-indicating analysis.

Chemical Profile and Significance

This compound, chemically known as 2-amino-1-(2,5-dimethoxyphenyl)ethanol, is a potent α1-adrenergic receptor agonist. It is formed in vivo via the deglycination of midodrine. Its pharmacological activity is responsible for the therapeutic effects of midodrine, which is used to treat symptomatic orthostatic hypotension. The stability of this compound is a critical quality attribute, as its degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Degradation Profile

Forced degradation studies are essential to identify the potential degradation pathways of a drug substance and to develop stability-indicating analytical methods. While comprehensive stability data specifically for this compound is limited in publicly available literature, its formation as a primary degradation product of midodrine under various stress conditions provides significant insight into its stability.

Midodrine has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. The primary degradation pathway under acidic and alkaline stress is the hydrolysis of the amide bond of midodrine to form this compound.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for midodrine, leading to the formation of this compound.

-

Acidic Conditions: Midodrine undergoes hydrolysis under acidic conditions to yield this compound. One study demonstrated that upon refluxing with 0.1 N HCl, midodrine showed significant degradation.

-

Alkaline Conditions: Alkaline hydrolysis of midodrine also results in the formation of this compound. Refluxing with 0.1 N NaOH has been used to induce this degradation.

-

Neutral Conditions: Midodrine is reported to be relatively stable under neutral hydrolytic conditions.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide (H2O2), can lead to the degradation of midodrine. While this compound is a known metabolite, specific degradation products of this compound itself under oxidative stress are not well-documented in the reviewed literature. One study noted the appearance of additional peaks in the chromatogram of midodrine hydrochloride after heating with 30% H2O2, indicating the formation of degradation products other than this compound.

Photolytic Degradation

Exposure to light can induce degradation of photosensitive drug molecules. Studies on midodrine have shown it to be relatively stable under photolytic conditions. The direct impact of light on the stability of isolated this compound requires further investigation.

Thermal Degradation

Thermal stress is a key factor in assessing the stability of drug substances. Midodrine has been found to be relatively stable under thermal stress.

Quantitative Stability Data

Quantitative data on the degradation of this compound is sparse. However, kinetic studies on the degradation of its parent drug, midodrine, provide valuable information.

One study investigated the kinetics of midodrine degradation under acidic and alkaline conditions using a thin-layer chromatography (TLC) method. The formation of this compound was identified as the primary degradation pathway. The following table summarizes the kinetic parameters for the degradation of midodrine to this compound.

| Stress Condition | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |

| Acidic Degradation | 0.074 | 9.32 |

| Alkaline Degradation | 0.620 | 1.12 |

Table 1: Kinetic data for the degradation of midodrine to this compound under acidic and alkaline conditions. Data sourced from a TLC-based stability study.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline general methodologies for forced degradation studies applicable to this compound, based on established practices for its parent drug, midodrine.

General Forced Degradation Protocol

A general workflow for conducting forced degradation studies is essential for a systematic evaluation of a drug substance's stability.

Caption: General workflow for conducting forced degradation studies.

Protocol for Hydrolytic Degradation (Acid and Alkaline)

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specific concentration.

-

Acid Hydrolysis:

-

To a specific volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

-

Reflux the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

-

At specified time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To a specific volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

Reflux the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

-

At specified time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute for analysis.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

Protocol for Oxidative Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound as described for hydrolytic degradation.

-

Oxidative Stress:

-

To a specific volume of the stock solution, add a specific volume of 30% hydrogen peroxide.

-

Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).

-

At specified time intervals, withdraw samples and dilute to a suitable concentration for analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating chromatographic method.

Stability-Indicating Analytical Methods

The development of a robust stability-indicating analytical method is paramount for accurately quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques employed.

HPLC Method Parameters (Example)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02% triethylamine, pH 3) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 62:38 v/v).

-

Flow Rate: 0.6 mL/min

-

Detection: UV at 289 nm

-

Retention Time: The retention time for midodrine hydrochloride in one study was reported to be 3.564 min. The retention time for this compound would be different and would need to be determined.

UPLC-MS/MS Method for High Sensitivity and Specificity

For more sensitive and selective quantification, especially in biological matrices, UPLC-MS/MS methods have been developed.

In Vitro Conversion of Midodrine to Desglymidodrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro conversion of the prodrug midodrine to its pharmacologically active metabolite, desglymidodrine. Midodrine is an alpha-1 adrenergic agonist used for the treatment of orthostatic hypotension. Its therapeutic effects are dependent on its bioconversion to this compound. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways involved.

Introduction

Midodrine is administered as a glycine prodrug of this compound. This chemical modification enhances its oral bioavailability. The conversion process involves the enzymatic hydrolysis of the amide bond, releasing glycine and the active this compound. This activation is understood to occur in various tissues, including the liver, and in the systemic circulation. While the general mechanism is known, specific quantitative data on the in vitro conversion rate in mammalian systems is not extensively documented in publicly available literature. The enzymes responsible are broadly classified as peptidases or amidases, though their specific identities have not been fully elucidated.

Quantitative Data on Midodrine Conversion and Related Analogs

Direct quantitative data on the in vitro enzymatic conversion rate of midodrine to this compound in mammalian systems such as human liver S9 fractions or plasma is scarce in the literature. However, data from studies on the chemical degradation of midodrine and the enzymatic hydrolysis of other amide prodrugs can provide valuable context for researchers designing in vitro experiments.

Table 1: Kinetics of Midodrine Degradation under Chemical Stress Conditions

| Condition | Rate Constant (k) | Half-life (t½) (hours) | Reference |

| Acidic Degradation | 0.620 h⁻¹ | 1.12 | |

| Alkaline Degradation | 0.074 h⁻¹ | 9.32 |

Table 2: In Vitro Hydrolysis of Analogous Amide Prodrugs in Human Plasma

| Prodrug | In Vitro System | Hydrolysis Percentage | Time | Half-life (t½) (hours) | Reference |

| Dexibuprofen-glycine methyl ester (Dex-3) | 80% Human Plasma (pH 7.4) | 93% | Not Specified | Not Specified | |

| Mefenamic acid-glycine prodrug | 80% Human Plasma | Not Specified | Not Specified | Not Specified | |

| Acyclovir-dipeptide amide prodrug | Human and Bovine Serum | Bioconversion occurred within 1 hour | 1 hour | Not Specified |

Table 3: Biotransformation of Midodrine in a Non-Mammalian In Vitro System

| Organism | Condition | Conversion to this compound | Reference |

| Botrytis cinerea 2100 (fungus) | Shaken Culture | 42.2% |

Experimental Protocols

General Protocol for In Vitro Hydrolysis of Midodrine

Objective: To determine the rate of conversion of midodrine to this compound in various in vitro systems (e.g., human liver S9 fraction, plasma).

Materials:

-

Midodrine hydrochloride

-

This compound (as a reference standard)

-

Human liver S9 fraction (or other subcellular fractions)

-

Human plasma (with appropriate anticoagulant, e.g., heparin)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of midodrine in an appropriate solvent (e.g., water or methanol).

-

Prepare working solutions of midodrine by diluting the stock solution with phosphate buffer (pH 7.4).

-

Prepare calibration standards of this compound and midodrine in the same matrix as the incubation samples (e.g., quenched S9 fraction or plasma).

-

-

Incubation:

-

Liver S9 Fraction:

-

Pre-warm the liver S9 fraction and NADPH regenerating system (if assessing oxidative metabolism in parallel, though not the primary conversion mechanism) in phosphate buffer (pH 7.4) at 37°C.

-

Initiate the reaction by adding the midodrine working solution to the S9 mixture. The final protein concentration should be optimized (e.g., 1 mg/mL).

-

Incubate at 37°C with gentle shaking.

-

-

Plasma:

-

Pre-warm human plasma to 37°C.

-

Initiate the reaction by adding the midodrine working solution to the plasma.

-

-

-

Sampling and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes), containing the internal standard. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of midodrine and this compound.

-

The chromatographic separation is typically achieved on a C18 reverse-phase column.

-

The mobile phase often consists of a gradient of acetonitrile and water with a formic acid modifier.

-

Use multiple reaction monitoring (MRM) mode for detection to ensure specificity and sensitivity.

-

-

Data Analysis:

-

Plot the concentration of this compound formed and midodrine remaining against time.

-

Calculate the initial rate of formation of desglymid

-

Methodological & Application

Application Note: Quantification of Desglymidodrine in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desglymidodrine, the active metabolite of the prodrug midodrine, in human plasma. The protocol outlined below is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a simple sample preparation technique and offers high throughput with a short analysis time.

Introduction

Midodrine is an orally administered prodrug that is rapidly converted to its pharmacologically active metabolite, this compound.[1][2][3][4][5] this compound is an alpha-1 adrenergic agonist used for the treatment of symptomatic orthostatic hypotension. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This LC-MS/MS method provides a reliable and efficient means to measure this compound concentrations in human plasma, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Caffeine or deuterated this compound)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm or 4.6 x 50 mm, 5 µm)

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to prepare working standard solutions at various concentrations.

-

Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards. A typical concentration range is 0.05 to 50.0 ng/mL or 0.50 to 40.00 ng/mL.

-

Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

A liquid-liquid extraction protocol can also be employed using tert-butyl methyl ether.

LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18, 50 x 2.1 mm, 1.7 µm

-

Mobile Phase A: 4.0 mM ammonium formate in water, pH 2.5

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient: Isocratic elution with 90% B

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: m/z 198.1 > 180.2

-

Internal Standard (Caffeine): m/z 195.0 > 138.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the LC-MS/MS method for this compound.

Table 1: Calibration Curve Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.050 - 50.0 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Weighting Factor | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low | ~0.15 | < 4.0 | < 4.0 | 96 - 104 | |

| Medium | ~2.5 | < 4.0 | < 4.0 | 96 - 104 | |

| High | ~40 | < 4.0 | < 4.0 | 96 - 104 |

Table 3: Recovery

| Analyte | Recovery (%) | Reference |

| This compound | ≥ 96% | |

| Midodrine | 99 ± 0.12% |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metabolic conversion of midodrine and its mechanism of action.

Caption: Experimental workflow for this compound quantification.

References

- 1. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite this compound in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Determination of Midodrine and its Active Metabolite Desglymidodr...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Desglymidodrine Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desglymidodrine, the active metabolite of the prodrug midodrine, is a potent and selective α1-adrenergic receptor agonist.[1][2] It primarily acts on the arteriolar and venous vasculature to produce an increase in vascular tone and elevate blood pressure.[3][4][5] Unlike its parent compound, this compound is the pharmacologically active agent responsible for the therapeutic effects observed after midodrine administration. These application notes provide detailed protocols for the administration of this compound to rats for preclinical research, along with relevant quantitative data and a description of its signaling pathway.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats (following Midodrine administration)

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 to 2 hours | Rat | |

| Biological Half-Life | ~3 to 4 hours | Rat |

Toxicological Data for Midodrine in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral LD50 | 30 to 50 mg/kg | Oral |

Note: Specific LD50 for direct this compound administration in rats was not found in the reviewed literature.

Physiological Effects of this compound in Rats

| Experimental Model | Effect | Reference |

| Pithed Rats | Increase in arterial blood pressure |

Signaling Pathway

This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. This initiates a downstream signaling cascade resulting in smooth muscle contraction and vasoconstriction.

References

Application Notes and Protocols for Cell-based Assays for α1-Adrenergic Receptor Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. They are activated by the endogenous catecholamines, norepinephrine and epinephrine. There are three distinct subtypes: α1A, α1B, and α1D. These receptors are involved in numerous physiological processes, including smooth muscle contraction, vasoconstriction, and cardiac inotropy, making them important therapeutic targets for conditions like hypertension and benign prostatic hyperplasia.

Upon agonist binding, α1-ARs primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This canonical pathway provides several measurable endpoints for developing cell-based assays to screen for and characterize α1-AR modulators.

This document provides detailed protocols and application notes for three common cell-based assays used to quantify α1-adrenergic receptor activation: Calcium Mobilization Assays, Inositol Monophosphate (IP-1) Accumulation Assays, and Reporter Gene Assays.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors initiates a well-characterized signaling cascade through the Gq protein. The binding of an agonist like norepinephrine causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαq subunit. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions. This transient increase in intracellular calcium, along with the activation of PKC by DAG, triggers various downstream cellular responses.

Application Note 1: Calcium Mobilization Assays

Principle The release of Ca2+ from the endoplasmic reticulum is a direct and rapid consequence of α1-AR activation. Calcium mobilization assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium. Cell-permeable dyes like Fluo-4 AM are loaded into cells, where intracellular esterases cleave the AM ester group, trapping the dye in the cytoplasm. Upon receptor activation by an agonist, the resulting increase in intracellular Ca2+ concentration is detected as a rapid increase in fluorescence. This method is widely used for high-throughput screening (HTS) due to its speed and robust signal window.

Experimental Protocol: Calcium Mobilization Assay

Materials:

-

Cells stably expressing the α1-AR subtype of interest (e.g., HEK293 or CHO cells).

-

Black, clear-bottom 96-well or 384-well microplates.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Probenecid (optional, to prevent dye leakage).

-

α1-AR reference agonist (e.g., L-Phenylephrine, Norepinephrine).

-

Test compounds.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Methodology:

-

Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.

-

Dye Loading:

-

Prepare a dye loading solution in Assay Buffer containing Fluo-4 AM (e.g., 2 µM) and Probenecid (e.g., 2.5 mM).

-

Aspirate the cell culture medium from the plate and add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in Assay Buffer at a concentration that is 5x the final desired concentration.

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to take a baseline fluorescence reading for several seconds.

-

The instrument's liquid handler will then add the compound solutions to the wells.

-

Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to capture the transient calcium peak.

-

-

Data Analysis: The response is typically quantified as the maximum fluorescence signal minus the baseline reading. For agonists, plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value. For antagonists, co-incubate cells with the antagonist before adding a fixed concentration (e.g., EC80) of a reference agonist to determine IC50 values.

Data Presentation

| Compound | Receptor Subtype | Assay Type | EC50 (nM) |

| Norepinephrine | α1A | Calcium Mobilization | 5 - 20 |

| L-Phenylephrine | α1A | Calcium Mobilization | 50 - 200 |

| A-61603 | α1A | Calcium Mobilization | 0.5 - 2 |

| Norepinephrine | α1B | Calcium Mobilization | 10 - 50 |

Note: EC50 values are approximate and can vary based on cell line, receptor expression level, and specific assay conditions.

Application Note 2: Inositol Monophosphate (IP-1) Accumulation Assays

Principle The direct measurement of IP3 is challenging due to its very short half-life. However, IP3 is sequentially dephosphorylated to IP2 and finally to inositol monophosphate (IP1). IP1 is a stable metabolite that accumulates in the cell. By treating cells with lithium chloride (LiCl), which inhibits the inositol monophosphatase that degrades IP1, the signal can be further amplified. Modern IP-1 assays often use Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay format where cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody, providing a robust and HTS-compatible method.

Experimental Protocol: IP-1 HTRF Assay

Materials:

-

Cells stably expressing the α1-AR subtype of interest.

-

White 96-well or 384-well microplates.

-

Stimulation Buffer containing LiCl.

-

IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Europium Cryptate antibody, and cell lysis buffer).

-

α1-AR reference agonist and test compounds.

-

An HTRF-compatible plate reader.

Methodology:

-

Cell Plating: Seed cells into white microplates and incubate overnight.

-

Cell Stimulation:

-

Remove culture medium.

-

Add test compounds or reference agonist prepared in stimulation buffer containing LiCl.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow IP-1 to accumulate.

-

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate antibody diluted in lysis buffer) to each well as per the kit manufacturer's instructions.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Assay Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission). The signal is inversely proportional to the amount of IP-1 produced. Plot the HTRF ratio against the log of the agonist concentration to determine EC50 values.

Data Presentation

| Compound | Receptor Subtype | Assay Type | EC50 (nM) |

| Norepinephrine | α1B | IP-1 Accumulation | 25 - 100 |

| L-Phenylephrine | α1B | IP-1 Accumulation | 200 - 1000 |

| Epinephrine | α1A | IP-1 Accumulation | 10 - 50 |

Note: EC50 values are approximate and can vary based on cell line, receptor expression level, and specific assay conditions.

Application Note 3: Reporter Gene Assays

Principle Reporter gene assays provide a downstream, integrated measure of receptor activation. For Gq-coupled receptors like α1-ARs, the increase in intracellular calcium can activate calcium-dependent transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). In this assay, cells are engineered to express the α1-AR and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing NFAT response elements. When the receptor is activated, the resulting calcium signal leads to NFAT activation, which drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to receptor activation.

UPLC-MS/MS Method for the Quantification of Desglymidodrine in Human Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract